(4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the formation of an intermediate adduct by mixing 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2. This intermediate adduct is then converted to the final compound on treatment with saturated aqueous NaHCO3 . Another key step in the synthesis is the Matteson-CH2-homologation, which is carried out with in situ generated CH2BrLi in THF at low temperature .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyridine ring, an imidazole ring, and a phenyl ring, among other functional groups. The presence of these rings and functional groups gives the compound its unique chemical properties .
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the boronic acid group. Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics, and they are also considered bioisosteres of carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. Boronic acids, which are a key component of this compound, have unique physicochemical and electronic characteristics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that certain derivatives similar to (4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone show promising antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were found to be effective against various bacterial and fungal strains, with some compounds even more effective than standard drugs (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Antioxidant Properties
Some derivatives exhibit antioxidant properties. In a study, compounds including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone showed high antioxidant activity (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Structural Studies and Synthesis Methods
Structural and synthesis studies are a significant application area. For instance, studies have been conducted on the synthesis and crystal structures of similar compounds, which provide insights into their molecular geometry and potential reactivity (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013). Microwave-assisted synthesis techniques have also been explored for similar compounds, offering efficient and environmentally friendly methods of production (Swarnkar, Ameta, & Vyas, 2014).
Cancer Research
In cancer research, specific derivatives have shown potential as tubulin polymerization inhibitors, suggesting their use in anticancer therapies (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).
Antibacterial and Antifungal Activities
Several studies have been focused on the antibacterial and antifungal activities of derivatives. For example, some novel pyrazoline derivatives were synthesized and showed potent antibacterial and antifungal properties (Swarnkar, Ameta, & Vyas, 2014). Another study synthesized novel thiazolyl pyrazole and benzoxazole derivatives and evaluated their antibacterial effectiveness (Landage, Thube, & Karale, 2019).
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14(2)24-17-7-5-16(6-8-17)18(23)22-11-10-21-19(22)25-13-15-4-3-9-20-12-15/h3-9,12,14H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCNFJCEYKWWMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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